1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione
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Overview
Description
1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione is a chemical compound with the molecular formula C8H13NO2. It is also known by its IUPAC name, 5-isopropyl-1-methyl-1H-pyrrole-2,4-diol . This compound is part of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and organic synthesis.
Scientific Research Applications
1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base catalyst and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Mechanism of Action
The mechanism of action of 1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione can be compared with other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-dione. These compounds share a similar core structure but differ in their functional groups and properties. The unique isopropyl and methyl substitutions in this compound confer distinct chemical and biological characteristics .
Properties
IUPAC Name |
1-methyl-5-propan-2-ylpyrrolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-6(10)4-7(11)9(8)3/h5,8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYRWJZQVPLMKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)CC(=O)N1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242539 |
Source
|
Record name | 1-Methyl-5-(1-methylethyl)-2,4-pyrrolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115084-81-6 |
Source
|
Record name | 1-Methyl-5-(1-methylethyl)-2,4-pyrrolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115084-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-5-(1-methylethyl)-2,4-pyrrolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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